3-Methylbenzo[d]isoxazol-5-ol 3-Methylbenzo[d]isoxazol-5-ol
Brand Name: Vulcanchem
CAS No.: 214760-36-8
VCID: VC3960973
InChI: InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3
SMILES: CC1=NOC2=C1C=C(C=C2)O
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol

3-Methylbenzo[d]isoxazol-5-ol

CAS No.: 214760-36-8

VCID: VC3960973

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

3-Methylbenzo[d]isoxazol-5-ol - 214760-36-8

Description

3-Methylbenzo[d]isoxazol-5-ol is an organic compound belonging to the class of benzisoxazoles, characterized by a fused benzene and isoxazole ring system. Its molecular formula is C8H7NO2C_8H_7NO_2, and it has a molecular weight of 149.15 g/mol. The compound is also known by synonyms such as 3-methyl-1,2-benzoxazol-5-ol and 3-methylbenzisoxazol-5-ol. Its structure includes a hydroxyl group at the 5th position and a methyl group at the 3rd position on the benzisoxazole ring, which significantly influences its chemical properties and potential applications .

Synthesis of 3-Methylbenzo[d]isoxazol-5-ol

The synthesis of benzisoxazole derivatives often involves cyclization reactions that form the isoxazole ring. Specific methods for synthesizing 3-Methylbenzo[d]isoxazol-5-ol are not detailed in the search results, but general synthetic approaches include:

  • Cyclization of hydroxylamines with ortho-substituted aromatic precursors: This method uses nitrile oxides or hydroxylamines to form isoxazole rings.

  • Catalytic Oxidation: Using catalysts like oxone or KI in aqueous media under mild conditions can facilitate cyclization reactions .

These methods are often optimized for high yields and minimal environmental impact.

Applications and Biological Relevance

While specific studies on the biological activity of 3-Methylbenzo[d]isoxazol-5-ol are not provided in the search results, benzisoxazole derivatives are widely studied for their pharmacological properties. These compounds have shown potential in:

  • Pharmaceutical Applications:

    • Benzisoxazoles are known for their use as antipsychotic agents (e.g., risperidone).

    • The hydroxyl group at the 5th position may enhance hydrogen bonding interactions with biological targets.

  • Material Science:

    • Isoxazole derivatives are used in the synthesis of advanced materials due to their aromaticity and stability.

  • Agrochemical Potential:

    • Isoxazoles have been explored as insecticides or fungicides due to their ability to disrupt biological pathways in pests .

Analytical Characterization

The compound can be characterized using standard spectroscopic techniques:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR provide insights into the hydrogen and carbon environments within the molecule.

    • The methyl group at position 3 likely appears as a singlet in 1H^1H-NMR.

  • Mass Spectrometry:

    • Confirms molecular weight (149.15 g/mol) and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Key functional group absorptions include:

      • Hydroxyl group (OHO-H) stretch around ~3200–3600 cm1^{-1}.

      • Aromatic C-H stretches near ~3000 cm1^{-1}.

  • X-ray Crystallography:

    • Provides detailed structural information, confirming bond lengths and angles.

Future Research Directions

Given its structural features, research on 3-Methylbenzo[d]isoxazol-5-ol could focus on:

  • Pharmacological Screening:

    • Testing for antimicrobial, anticancer, or neuroprotective activities.

  • Synthetic Modifications:

    • Introducing substituents at various positions on the benzene or isoxazole rings to explore structure–activity relationships.

  • Material Applications:

    • Investigating its use in organic electronics or polymer precursors.

  • Environmental Studies:

    • Assessing its biodegradability and potential ecological impact.

CAS No. 214760-36-8
Product Name 3-Methylbenzo[d]isoxazol-5-ol
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 3-methyl-1,2-benzoxazol-5-ol
Standard InChI InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3
Standard InChIKey OMQUVKBATLSLCG-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C=C(C=C2)O
Canonical SMILES CC1=NOC2=C1C=C(C=C2)O
PubChem Compound 22612034
Last Modified Jul 22 2023

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